

C.I. Direct Violet 66 chemical structure and properties

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Compound of Interest

Compound Name: C.I. Direct violet 66

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C.I. Direct Violet 66: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 66 is a disazo direct dye known for its applications in the textile and paper industries.^[1] Its molecular structure is characterized by a complex aromatic system containing multiple sulfonic acid groups, which impart water solubility.^[1] The structure also includes a copper complex that plays a role in its color and fastness properties.^[1] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and potential applications of **C.I. Direct Violet 66** relevant to research and development.

Chemical Structure and Identification

C.I. Direct Violet 66 is classified as a double azo dye.^[2] Its structure features two azo linkages ($-N=N-$) that connect substituted naphthalene and phenyl rings.^[1] A key characteristic of this dye is the presence of complexed copper atoms within the molecule.^[1]

There are some variations in the reported molecular formula, likely stemming from whether the copper complex is included. The two commonly cited formulas are:

- Without Copper Complex: $C_{32}H_{23}N_7Na_2O_{14}S_4$ ^[2]

- With Copper Complex: $C_{32}H_{19}Cu_2N_7Na_2O_{14}S_4$ [3] or $C_{32}H_{19}Cu_2N_7O_{14}S_4 \cdot 2Na$ [4]

The IUPAC name for the copper-complexed structure is dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatophthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate.[5]

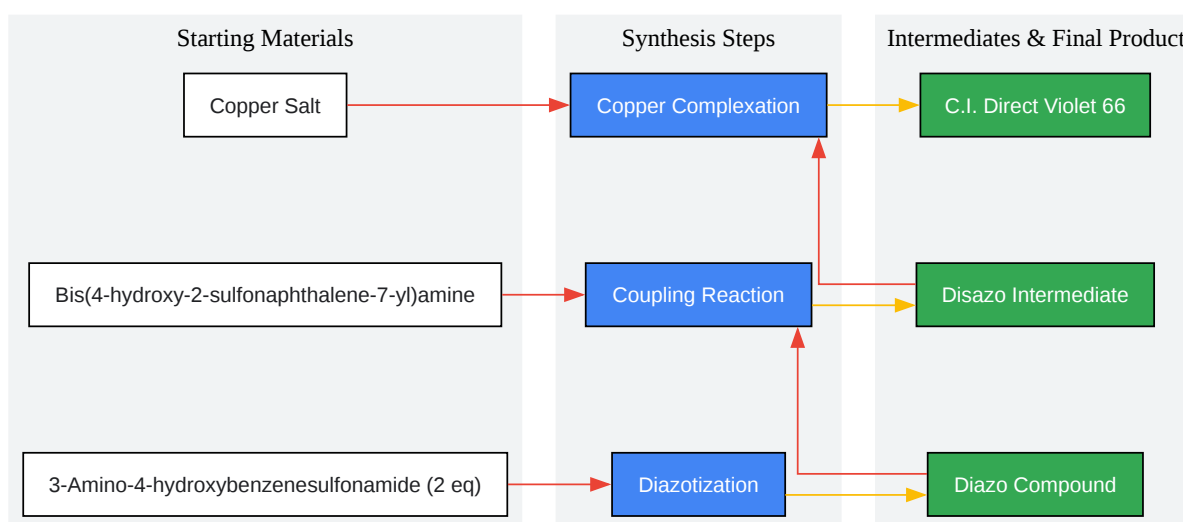
Physicochemical Properties

The key physicochemical properties of **C.I. Direct Violet 66** are summarized in the table below.

Property	Value
C.I. Name	Direct Violet 66[3]
C.I. Number	29120[2][3][6]
CAS Registry Number	6798-03-4[2]
Chemical Class	Diazo Dye[2][3][6]
Molecular Formula	$C_{32}H_{23}N_7Na_2O_{14}S_4$ (without copper)[2] or $C_{32}H_{19}Cu_2N_7Na_2O_{14}S_4$ (with copper)[3][7]
Molecular Weight	903.81 g/mol (without copper)[2] or 1026.88 g/mol (with copper)[3][4]
Physical Appearance	Purple or Violet Powder[2][3][6]
Solubility	Soluble in water.[2][3][6][8] In water, it forms a red-light purple solution.[2][9]
Behavior in Acid	A purple precipitate forms in 10% hydrochloric acid.[2][9] In strong sulfuric acid, it appears blue, turning purple upon dilution.[2][9]
Behavior in Alkali	The solution turns blue-purple in the presence of 10% sodium hydroxide.[2][9]
Light Fastness	6-7[6][10]
Washing Fastness	1-2[6]

Synthesis

The manufacturing process for **C.I. Direct Violet 66** involves a multi-step chemical synthesis. The general workflow includes diazotization, a coupling reaction, and subsequent copper complexation.



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A simplified workflow for the synthesis of **C.I. Direct Violet 66**.

Experimental Protocol: General Manufacturing Method

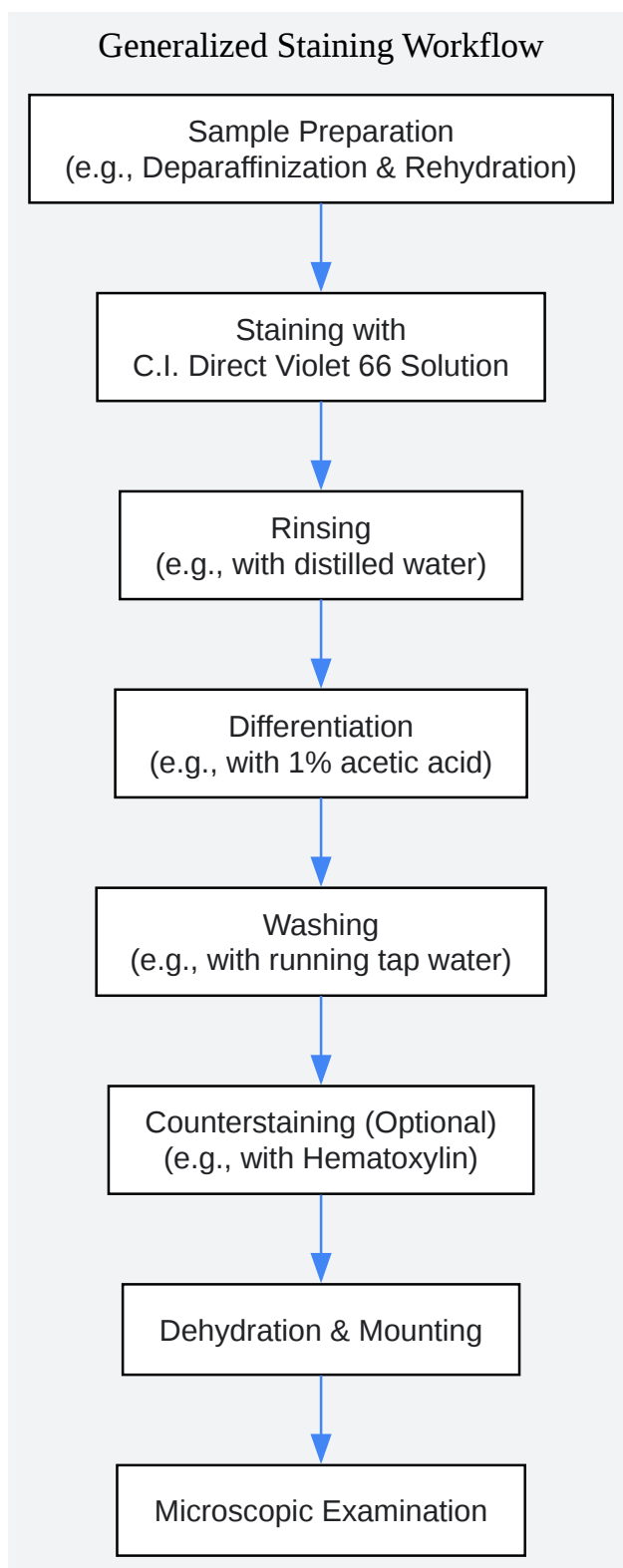
The synthesis of **C.I. Direct Violet 66** is based on the diazotization of 3-Amino-4-hydroxybenzenesulfonamide and its subsequent coupling with Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine.^[2] The resulting disazo compound is then treated with a copper salt to form the final copper complex.^[2]

Applications in Research

While primarily an industrial dye for cellulose fibers, rayon, viscose, leather, and paper pulp, **C.I. Direct Violet 66** has potential applications in biological research as a staining agent.[\[8\]](#)[\[11\]](#)[\[12\]](#)

General Biological Staining

Direct dyes like **C.I. Direct Violet 66** have an affinity for proteinaceous and cellulosic materials.[\[13\]](#) This property allows them to be used for visualizing cellular structures.[\[11\]](#)[\[13\]](#)



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A generalized workflow for the use of **C.I. Direct Violet 66** as a biological stain.

Experimental Protocol: Primary Staining of Small Tissue Specimens

This protocol details the use of **C.I. Direct Violet 66** as a primary stain for visualizing tissue architecture.^[13]

- Solution Preparation (1% Staining Solution):
 - Dissolve 1.0 g of **C.I. Direct Violet 66** powder in 100 mL of distilled water.
 - Filter the solution before use.
- Staining Procedure:
 - Deparaffinize tissue sections in xylene and rehydrate through graded alcohols to distilled water.
 - Immerse slides in the 1% **C.I. Direct Violet 66** staining solution for 15-30 minutes at room temperature.
 - Rinse briefly in distilled water.
 - Differentiate for 30-60 seconds in 1% acetic acid to remove excess stain.
 - Wash in running tap water for 5 minutes.
 - (Optional) Counterstain with a suitable hematoxylin solution for 1-2 minutes to visualize cell nuclei. If counterstained, "blue" the hematoxylin.
 - Dehydrate through graded alcohols, clear in xylene, and mount with a suitable mounting medium.

Potential Histopathological Applications

The chemical structure of **C.I. Direct Violet 66**, being an elongated and planar molecule, suggests its potential for staining highly organized protein structures like collagen and amyloid deposits, similar to dyes like Sirius Red and Congo Red.^[3] The following are proposed protocols adapted from established methods for these related dyes.

Proposed Experimental Protocol: Staining of Collagen (Adapted from Picro-Sirius Red)

This method aims to enhance the visualization of collagen fibers.[3]

- Solution Preparation (Picro-Direct Violet 66 Solution):
 - Dissolve 0.1 g of **C.I. Direct Violet 66** in 100 mL of saturated aqueous picric acid.
- Staining Procedure:
 - Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
 - Incubate in the Picro-Direct Violet 66 solution for 60 minutes.
 - Wash in two changes of 0.5% acetic acid.
 - Rinse in distilled water.
 - Dehydrate and mount.

Proposed Experimental Protocol: Staining of Amyloid Deposits (Adapted from Congo Red)

This method is proposed for the detection of amyloid deposits.[3]

- Solution Preparation (Alkaline Direct Violet 66 Solution):
 - Prepare a stock saturated solution of **C.I. Direct Violet 66** in 80% ethanol.
 - To 50 mL of the stock solution, add 0.5 mL of 1% sodium hydroxide immediately before use and filter.
- Staining Procedure:
 - Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
 - Incubate in the freshly prepared Alkaline Direct Violet 66 Solution for 20-30 minutes.
 - Rinse thoroughly in distilled water.

- Differentiate in 1% acid alcohol.
- Rinse in tap water.
- Counterstain with a suitable hematoxylin solution.
- "Blue" the sections.
- Dehydrate and mount.

Safety and Handling

A safety data sheet for a similar acid violet dye indicates that it is not classified as a hazardous substance or mixture.^[14] However, as with all laboratory chemicals, appropriate personal protective equipment should be worn, and standard safety practices should be followed.^[3] Waste should be disposed of in accordance with local and national regulations.^[14]

Conclusion

C.I. Direct Violet 66 is a well-characterized diazo dye with established industrial applications. Its chemical properties, particularly its affinity for proteins, suggest its potential as a versatile staining agent in biological and histopathological research. The provided protocols, both generalized and adapted, offer a foundation for researchers to explore the utility of **C.I. Direct Violet 66** in their specific applications. Further optimization and validation of these methods are encouraged to fully assess the dye's performance in a research setting.

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